1-Methylindoline-2-carbonitrile 1-Methylindoline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20154720
InChI: InChI=1S/C10H10N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3
SMILES:
Molecular Formula: C10H10N2
Molecular Weight: 158.20 g/mol

1-Methylindoline-2-carbonitrile

CAS No.:

Cat. No.: VC20154720

Molecular Formula: C10H10N2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

1-Methylindoline-2-carbonitrile -

Specification

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
IUPAC Name 1-methyl-2,3-dihydroindole-2-carbonitrile
Standard InChI InChI=1S/C10H10N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3
Standard InChI Key OHEBFYDAPMCGJD-UHFFFAOYSA-N
Canonical SMILES CN1C(CC2=CC=CC=C21)C#N

Introduction

Physical and Chemical Properties

1-Methylindoline-2-carbonitrile exhibits a density of 1.14±0.1 g/cm³, as predicted by computational models, and a boiling point of 328.0±35.0 °C . The compound’s pKa is estimated at 2.48±0.40, indicating weak acidic behavior likely associated with the indoline nitrogen . Experimental data for melting point, flash point, and solubility remain unreported, though its molecular structure suggests moderate polarity, enabling solubility in common organic solvents such as dichloromethane or tetrahydrofuran.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂
Molar Mass (g/mol)158.2
Density (g/cm³)1.14±0.1 (Predicted)
Boiling Point (°C)328.0±35.0 (Predicted)
pKa2.48±0.40 (Predicted)

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of 1-methylindoline-2-carbonitrile typically involves functionalization of indole or indoline precursors. A prominent method, adapted from protocols for analogous indole-2-carbonitriles, begins with the treatment of 1H-indole-2-carboxamide derivatives with phosphorus(V) oxychloride (POCl₃). This reaction converts the carboxamide group into a nitrile, yielding indole-2-carbonitriles in 65–85% efficiency . Subsequent hydrogenation of the indole ring using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere generates the indoline backbone. Methylation at the 1-position is achieved via alkylation with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .

Applications in Pharmaceutical and Material Science

Material Science

The electron-deficient nitrile group enhances the compound’s utility in synthesizing conjugated polymers or metal-organic frameworks (MOFs). Its planar indoline core may facilitate π-π stacking interactions, critical for charge transport in organic semiconductors .

Future Directions

Further research should prioritize (1) experimental validation of predicted physicochemical properties, (2) development of enantioselective synthetic routes, and (3) exploration of bioactivity through high-throughput screening. Collaboration between academic and industrial laboratories will be essential to unlock the full potential of this understudied compound.

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